Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
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Overview
Description
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester is a chemical compound with the molecular formula C14H15FNO3P. It is known for its unique structure, which includes a phosphinic acid group, a fluorophenyl group, and a hydroxy-3-pyridinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester typically involves the reaction of 4-fluorophenylphosphinic acid with hydroxy-3-pyridinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, (4-chlorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (4-bromophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (4-methylphenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
Uniqueness
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
CAS No. |
69112-28-3 |
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Molecular Formula |
C14H15FNO3P |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
[ethoxy-(4-fluorophenyl)phosphoryl]-pyridin-3-ylmethanol |
InChI |
InChI=1S/C14H15FNO3P/c1-2-19-20(18,13-7-5-12(15)6-8-13)14(17)11-4-3-9-16-10-11/h3-10,14,17H,2H2,1H3 |
InChI Key |
ZKTFXFYROWRANO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)F)C(C2=CN=CC=C2)O |
Origin of Product |
United States |
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